molecular formula C19H20N2O4S2 B2641264 methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 896350-08-6

methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2641264
CAS RN: 896350-08-6
M. Wt: 404.5
InChI Key: WMRHCTQXRBYKSK-UHFFFAOYSA-N
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Description

“Methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound . Heterocycles are rings that contain at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. These include an acetyl group, a carboxylate group, and a sulfanylbenzoyl group . Each of these groups will have different chemical properties and will contribute to the overall properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make it more soluble in polar solvents . Its melting and boiling points, color, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Synthesis and Solid-State Fluorescence Properties

Research in the field of organic chemistry has led to the synthesis of new fluorescent compounds with potential application in various scientific fields. For example, Yokota et al. (2012) developed new fluorescent compounds through the synthesis of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and related derivatives, highlighting their strong solid-state fluorescence. This study suggests the compound's relevance in materials science, particularly in the development of fluorescent materials for optical devices (Kenichirou Yokota et al., 2012).

Microwave-Assisted Synthesis and Chemical Transformations

Microwave-assisted synthesis has emerged as a powerful tool in accelerating chemical reactions and enhancing yield. Faty et al. (2011) described the synthesis of novel pyrido[3,2-f][1,4]thiazepines, showcasing the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds. This approach not only reduces reaction time but also contributes to the advancement of green chemistry by minimizing energy consumption (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Regioselective Synthesis

The regioselective synthesis of organic compounds is critical for creating molecules with specific structural features. Pratap et al. (2007) developed an innovative method for the synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, demonstrating the versatility of methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates in nucleophile-induced ring transformations. This work underscores the importance of regioselectivity in the synthesis of compounds with potential pharmaceutical applications (R. Pratap et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s being used as a drug, its mechanism of action would depend on the biological system it’s interacting with. If it’s being used in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .

Safety and Hazards

Without specific information, it’s difficult to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions. This typically includes avoiding inhalation or skin contact, and not ingesting the chemical .

Future Directions

The future directions for this compound would depend on its current uses. If it’s a new compound, it might be the subject of future research to determine its properties and potential applications .

properties

IUPAC Name

methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-11(22)21-9-8-12-15(10-21)27-18(16(12)19(24)25-2)20-17(23)13-6-4-5-7-14(13)26-3/h4-7H,8-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRHCTQXRBYKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

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